molecular formula C11H22N2O B2368398 2-[(Piperidin-4-yl)amino]cyclohexan-1-ol CAS No. 1249847-22-0

2-[(Piperidin-4-yl)amino]cyclohexan-1-ol

Cat. No.: B2368398
CAS No.: 1249847-22-0
M. Wt: 198.31
InChI Key: UNARILAXECBSHT-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)amino]cyclohexan-1-ol is a compound that features a piperidine ring attached to a cyclohexanol moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-yl)amino]cyclohexan-1-ol typically involves the reaction of piperidine derivatives with cyclohexanone under reductive amination conditions. This process can be catalyzed by various agents such as sodium cyanoborohydride or hydrogenation catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow reactions, which allow for the efficient and scalable synthesis of piperidine derivatives. These methods can include the use of Grignard reagents and other organometallic compounds to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(Piperidin-4-yl)amino]cyclohexan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce secondary amines .

Scientific Research Applications

2-[(Piperidin-4-yl)amino]cyclohexan-1-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

2-[(Piperidin-4-yl)amino]cyclohexan-1-ol is unique due to its specific structure, which combines the piperidine ring with a cyclohexanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(piperidin-4-ylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c14-11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h9-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNARILAXECBSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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